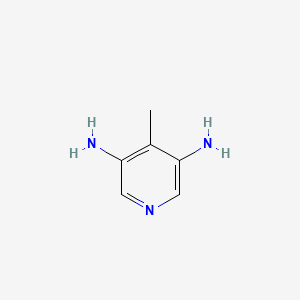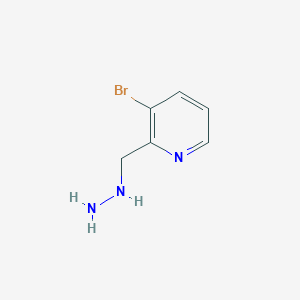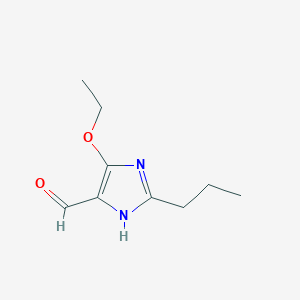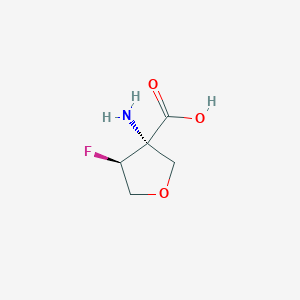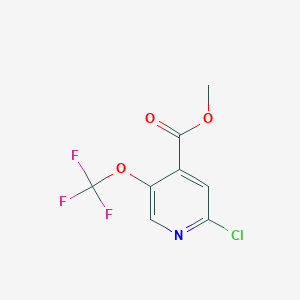
Ethyl 1-(2-hydroxyethyl)cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate is an organic compound with a molecular formula of C9H16O3. It is a clear, colorless liquid with a molecular weight of 172.22 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset for a wide range of chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate typically involves the esterification of cyclobutane-1-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl1-(2-oxoethyl)cyclobutane-1-carboxylate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl1-(2-hydroxyethyl)cyclobutanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.
Major Products Formed
Oxidation: Ethyl1-(2-oxoethyl)cyclobutane-1-carboxylate.
Reduction: Ethyl1-(2-hydroxyethyl)cyclobutanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl1-(1-hydroxyethyl)cyclobutane-1-carboxylate
- Cyclobutane-1-carboxylic acid
- Ethyl cyclobutane-1-carboxylate
Uniqueness
Ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the cyclobutane ring. This dual functionality imparts distinct reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-12-8(11)9(6-7-10)4-3-5-9/h10H,2-7H2,1H3 |
Clé InChI |
LFYQCJMDSCCRKT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13030319.png)
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)

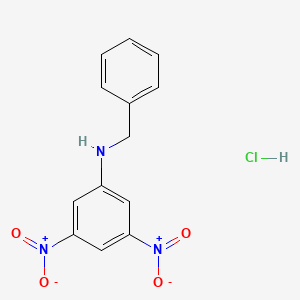

![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)

